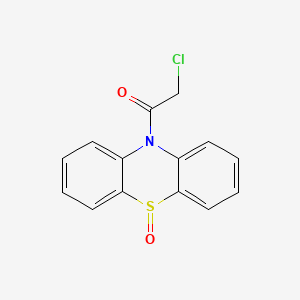

2-chloro-1-(5-oxido-10H-phenothiazin-10-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-chloro-1-(5-oxido-10H-phenothiazin-10-yl)ethanone” is a chemical compound that is part of a collection of rare and unique chemicals . It is used by early discovery researchers . The buyer assumes responsibility to confirm product identity and/or purity .

Molecular Structure Analysis

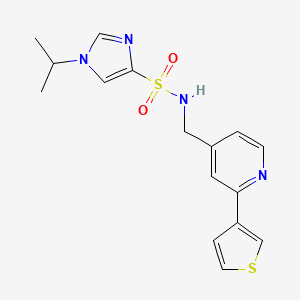

The compound has a linear formula of C21H26ClN3O2S . The molecular weight is 419.977 . More detailed structural information might be available in specific databases or scientific literature.Scientific Research Applications

Anticancer Research

2-chloro-1-(5-oxido-10H-phenothiazin-10-yl)ethanone: has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, studying its cytotoxicity and mechanisms of action. The compound’s ability to interfere with cancer cell growth and induce apoptosis makes it a promising candidate for further investigation in cancer therapy .

Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive treatment for various diseases, including cancer. In PDT, a photosensitizer (like our compound) is activated by light to produce reactive oxygen species, which selectively damage tumor cells. The phenothiazine moiety in this compound could serve as an effective photosensitizer for PDT applications .

Neuroscience and Neuroprotection

Phenothiazines exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress. Researchers have explored the potential of 2-chloro-1-(5-oxido-10H-phenothiazin-10-yl)ethanone in protecting neurons from damage caused by neurodegenerative diseases or traumatic brain injuries .

Organic Synthesis and Medicinal Chemistry

The compound’s unique structure makes it valuable in organic synthesis and medicinal chemistry. Researchers have used it as a building block to create novel derivatives with improved pharmacological properties. These derivatives may find applications as drug candidates or molecular probes .

Electrochemical Sensors

Phenothiazine derivatives can act as redox-active compounds in electrochemical sensors. Researchers have explored their use in detecting various analytes, such as neurotransmitters, environmental pollutants, and biomolecules. Our compound could serve as a potential sensor material .

Materials Science

The phenothiazine ring system offers interesting electronic and optical properties. Researchers have incorporated similar compounds into organic semiconductors, light-emitting materials, and conductive polymers. Investigating the material science aspects of our compound could lead to innovative applications in electronics and optoelectronics .

Mechanism of Action

Target of Action

This compound is part of a unique collection of chemicals and is provided to early discovery researchers for further study .

Result of Action

As this compound is part of a collection of unique chemicals provided to early discovery researchers, more studies are needed to understand its effects .

properties

IUPAC Name |

2-chloro-1-(5-oxophenothiazin-10-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2S/c15-9-14(17)16-10-5-1-3-7-12(10)19(18)13-8-4-2-6-11(13)16/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBQMMMWOFZWFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2=O)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1-(5-oxido-10H-phenothiazin-10-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopropyl-6-(4-fluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2774919.png)

![1-(4-chlorobenzyl)-5-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2774923.png)

![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2774924.png)

![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide](/img/structure/B2774925.png)

![5-(2-chlorophenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2774927.png)

![(E)-4-(Dimethylamino)-1-[4-[methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]azepan-1-yl]but-2-en-1-one](/img/structure/B2774930.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)naphthalene-2-sulfonamide](/img/structure/B2774931.png)

![6-Acetyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2774936.png)

![3-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoic acid](/img/structure/B2774937.png)

![N-butyl-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B2774939.png)